molecular formula C18H18N2O3S B3988332 Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate

Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate

Cat. No.: B3988332
M. Wt: 342.4 g/mol
InChI Key: JPPBXHUUAUYECG-UHFFFAOYSA-N
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Description

Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate is a complex organic compound belonging to the thienopyrimidine class.

Preparation Methods

The synthesis of Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s thienopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-3-9-23-18(22)12(2)20-11-19-16-14(17(20)21)10-15(24-16)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPBXHUUAUYECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
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Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
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Propyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
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